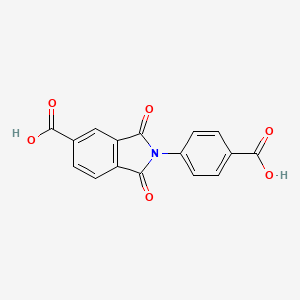

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Overview

Description

The compound is a derivative of isoindoline, a heterocyclic organic compound, with carboxyphenyl groups attached. Isoindoline derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .

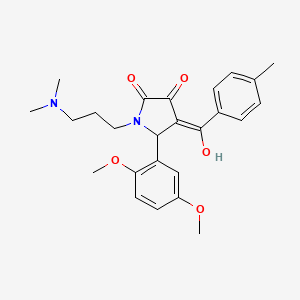

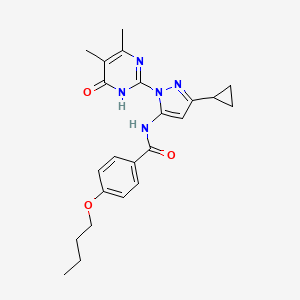

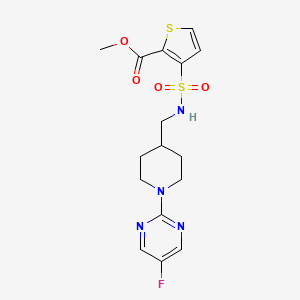

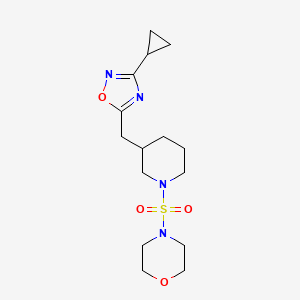

Molecular Structure Analysis

The molecular structure of this compound would likely include a central isoindoline ring with carboxyphenyl groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often used in Suzuki coupling reactions, esterification, and other types of organic synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have high thermal stability and can form stable structures like metal-organic frameworks .Scientific Research Applications

Synthesis and Characterization

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been utilized in the synthesis of new diacid monomers and poly(ester-imide)s. These materials exhibit excellent solubility in polar aprotic solvents and display better thermal stability, with weight loss occurring around 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Polymerization for Heat-Resistant Polymers

The compound has been used in the polycondensation process to produce new unsaturated polyamide-imides. These polymers are notable for their solubility in highly polar solvents, high thermal stability, and crosslinking reactions when heated (Maiti & Ray, 1983).

Metal-Organic Frameworks

A modified metal-organic framework (MOF) was prepared using this acid with Zn(OAc)2.2H2O, demonstrating good fluorescence characteristics and efficient sensing of chromate ions. This MOF retains its structural integrity during the sensing process (Minmini, Naha, & Velmathi, 2017).

Photoluminescent Properties

A zinc(II) coordination polymer, synthesized using this compound, showcased reversible crystal-to-crystal transformations and photoluminescence properties. The emission intensity of this material was affected by coordinated ligands and structural regulation (Chang, Tsai, & Wu, 2021).

Poly(esterimide)s with Pendent Chains

The acid was used in synthesizing new aromatic poly(esterimide)s containing pendent pentadecyl chains. These poly(esterimide)s demonstrated good solubility, thermal stability, and the ability to form tough, transparent, and flexible films (Sadavarte, Patil, Avadhani, & Wadgaonkar, 2013).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if used as a photosensitizer in photodynamic therapy, it would likely work by absorbing light and transferring energy to surrounding oxygen molecules, creating reactive oxygen species that can damage nearby cells .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBOQCWKGNKHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)

![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)